molecular formula C13H18FN B1341332 4-(4-Fluoro-2-methyl-benzyl)-piperidine CAS No. 955287-76-0

4-(4-Fluoro-2-methyl-benzyl)-piperidine

Cat. No.: B1341332
CAS No.: 955287-76-0
M. Wt: 207.29 g/mol
InChI Key: SQUYQGJDAZQSAI-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-methyl-benzyl)-piperidine is an organic compound that features a piperidine ring substituted with a 4-fluoro-2-methyl-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-2-methyl-benzyl)-piperidine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzyl group, potentially converting it to a methyl group.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced benzyl derivatives.

    Substitution: Substituted benzyl derivatives with various functional groups.

Scientific Research Applications

4-(4-Fluoro-2-methyl-benzyl)-piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-methyl-benzyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzyl group can enhance binding affinity through π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

  • 4-(4-Fluoro-2-methyl-benzyl)-piperazine
  • 4-(4-Fluoro-2-methyl-benzyl)-morpholine
  • 4-(4-Fluoro-2-methyl-benzyl)-tetrahydropyridine

Comparison: 4-(4-Fluoro-2-methyl-benzyl)-piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

4-[(4-fluoro-2-methylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN/c1-10-8-13(14)3-2-12(10)9-11-4-6-15-7-5-11/h2-3,8,11,15H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUYQGJDAZQSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588790
Record name 4-[(4-Fluoro-2-methylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955287-76-0
Record name 4-[(4-Fluoro-2-methylphenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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